3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)-
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Overview
Description
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the nitrophenyl group and the phenylmethyl ester. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and production costs. The reaction conditions are optimized for temperature, pressure, and reaction time to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with specific temperatures, solvents, and catalysts used to optimize the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted esters
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-, (3S,4R)-
- 3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-, (3S,4S)-
Uniqueness
3-Pyrrolidinecarboxylic acid, 4-(2-nitrophenyl)-1-(phenylmethyl)-, methyl ester, (3S)- is unique due to its specific structural features, including the combination of the pyrrolidine ring, nitrophenyl group, and phenylmethyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(2-nitrophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-25-19(22)17-13-20(11-14-7-3-2-4-8-14)12-16(17)15-9-5-6-10-18(15)21(23)24/h2-10,16-17H,11-13H2,1H3 |
InChI Key |
MKPCYUMNEHNKPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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